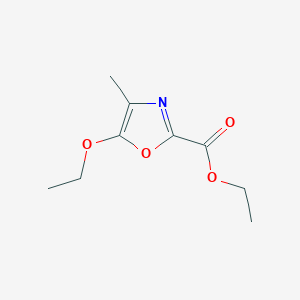

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.21 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse applications in pharmaceuticals, organic synthesis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process .

Industrial Production Methods

the general approach involves the use of cost-effective and thermally stable catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl oxazole-5-carboxylate: Another oxazole derivative with similar applications in pharmaceuticals and material science.

Ethyl 1H-indole-3-carboxylate: An indole derivative with applications in antiviral and anticancer research.

Uniqueness

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is unique due to its specific structural features, which make it a versatile scaffold for various applications in chemistry, biology, and industry .

Biologische Aktivität

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

This compound has the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol. Its structure features an ethoxy group, which enhances its reactivity and biological properties compared to similar compounds.

The compound primarily acts as an enzyme inhibitor , binding to the active sites of various enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential applications in drug development, particularly against diseases where enzyme inhibition is beneficial .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes linked to inflammatory responses, suggesting a role in anti-inflammatory therapies.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 μM to 50 μM across different assays, indicating its potential as a chemotherapeutic agent .

| Compound | IC50 (μM) |

|---|---|

| This compound | 10 - 50 |

| Control (e.g., Doxorubicin) | 0.5 - 1 |

Anti-inflammatory Activity

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). At concentrations as low as 10 μM, it significantly decreased levels of TNF-α and IL-1β, highlighting its potential for treating inflammatory diseases .

Case Studies

- Anti-bacterial Activity : In a study examining multi-drug resistant bacterial infections, this compound exhibited promising anti-bacterial properties, particularly against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial metabolic processes .

- Synthesis and Testing : A recent synthesis of this compound involved cycloaddition reactions with dienophiles, leading to derivatives with enhanced biological activity. These derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl 4-methyloxazole-5-carboxylate | Moderate cytotoxicity | Less potent than ethyl 5-ethoxy derivative |

| 5-Methyloxazole | Low enzyme inhibition | Limited therapeutic applications |

Eigenschaften

IUPAC Name |

ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKGFMROBZFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.